molecular formula C12H13N3 B11899499 N-Methyl-N-naphthalen-1-ylguanidine CAS No. 114646-66-1

N-Methyl-N-naphthalen-1-ylguanidine

Cat. No.: B11899499
CAS No.: 114646-66-1
M. Wt: 199.25 g/mol
InChI Key: KOOGVGDBZAMVNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-(naphthalen-1-yl)guanidine typically involves the reaction of naphthylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 1-Methyl-1-(naphthalen-1-yl)guanidine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-(naphthalen-1-yl)guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthyl derivatives and substituted guanidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-1-(naphthalen-1-yl)guanidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methyl-1-(naphthalen-1-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The naphthalene ring provides hydrophobic interactions that enhance the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1-(naphthalen-1-yl)guanidine is unique due to the presence of both the naphthalene ring and the guanidine group, which confer distinct chemical and biological properties.

Properties

CAS No.

114646-66-1

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1-methyl-1-naphthalen-1-ylguanidine

InChI

InChI=1S/C12H13N3/c1-15(12(13)14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H3,13,14)

InChI Key

KOOGVGDBZAMVNF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC2=CC=CC=C21)C(=N)N

Origin of Product

United States

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